Lupeolacetat

Übersicht

Beschreibung

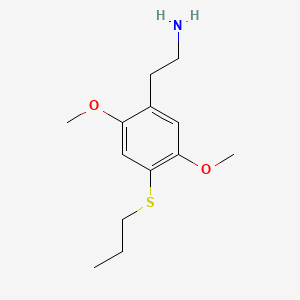

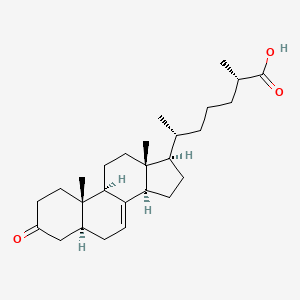

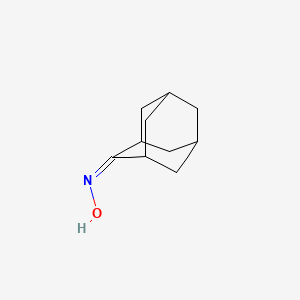

Lupeol acetate is a naturally occurring pentacyclic triterpenoid ester derived from lupeol. It is found in various plants, including mango, Acacia visco, and Abronia villosa. Lupeol acetate is known for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Wissenschaftliche Forschungsanwendungen

Lupeolacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ausgangsmaterial für die Synthese anderer Triterpenoidderivate verwendet.

Biologie: Wird für seine Rolle bei der Modulation biologischer Pfade und seiner Auswirkungen auf zelluläre Prozesse untersucht.

Medizin: Wird für seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften. .

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Zielstrukturen und Pfade aus:

Entzündungshemmend: Hemmt die Produktion von pro-inflammatorischen Zytokinen wie Tumornekrosefaktor-alpha und Interleukin-1-beta.

Antimikrobiell: Stört mikrobielle Zellmembranen und hemmt das Wachstum von Krankheitserregern.

Ähnliche Verbindungen:

Lupeol: Die Stammverbindung von this compound, bekannt für ihre ähnlichen pharmakologischen Eigenschaften, aber mit geringerer Bioverfügbarkeit.

Lupeolpropionat: Ein weiteres Esterderivat mit verbesserter Bioverfügbarkeit und ähnlichen biologischen Aktivitäten.

Lupeolisonicotinat: Zeigt eine bessere antihyperglykämische und antidyslipidämische Aktivität im Vergleich zu this compound

Einzigartigkeit: this compound zeichnet sich durch seine verbesserte Bioverfügbarkeit und seine starken entzündungshemmenden und krebshemmenden Aktivitäten aus. Seine Fähigkeit, die Proliferation menschlicher Hautzellen zu stimulieren, macht es besonders wertvoll für dermatologische Anwendungen .

Wirkmechanismus

Target of Action

Lupeol acetate, a pentacyclic lupane-type triterpene, has been found to interact with several proteins and enzymes. These include α-glucosidase, α-amylase, protein tyrosine phosphatase 1B (PTP 1B), and TCA cycle enzymes . These proteins play crucial roles in various biological processes, including glucose metabolism and signal transduction.

Mode of Action

Lupeol acetate interacts with its targets, leading to changes in their activity. For instance, it inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, thereby exerting anti-hyperglycemic effects . It also inhibits PTP 1B, an enzyme that negatively regulates insulin signaling, thus enhancing insulin sensitivity .

Biochemical Pathways

Lupeol acetate affects several biochemical pathways. It modulates the IL-1 receptor-associated kinase-mediated toll-like receptor 4 (IRAK-TLR4) pathway, Bcl-2 family proteins, nuclear factor kappa B (NF-kB), phosphatidylinositol-3-kinase (PI3-K)/Akt, and Wnt/β-catenin signaling pathways . These pathways are involved in inflammation, cell survival, and cancer progression, among other processes.

Pharmacokinetics

It has been suggested that esterification of triterpenes like lupeol can enhance their bioavailability by increasing their penetration and retention ability into the cell membrane .

Result of Action

Lupeol acetate has been shown to have anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic, and anti-mutagenic effects . It inhibits inflammation by reducing the number of cells expressing iNOS activity . It also exerts anti-hyperglycemic effects by inhibiting α-glucosidase and α-amylase .

Action Environment

The action of lupeol acetate can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory action was found to be potentiated by pentoxifylline, a known TNF-alpha inhibitor . This suggests that the efficacy of lupeol acetate can be enhanced in the presence of certain substances.

Zukünftige Richtungen

Lupeol acetate showed the highest antifungal activity against M. phaseolina . This suggests that Lupeol acetate could be further explored for its potential in antifungal treatments. Additionally, the modification of Lupeol structure improves its bioavailability and activity, suggesting that chemical modification of Lupeol allows to obtain promising active substances for the treatment of skin damage, including thermal, chemical, and radiation burns .

Biochemische Analyse

Biochemical Properties

Lupeol acetate interacts with several enzymes, proteins, and other biomolecules. It has been reported to target proteins such as α-glucosidase, α-amylase, protein tyrosine phosphatase 1B (PTP 1B), and TCA cycle enzymes . The nature of these interactions contributes to its diverse pharmacological potency .

Cellular Effects

Lupeol acetate has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease the number of cells expressing iNOS activity, suggesting a drug involvement with the NO system .

Molecular Mechanism

Lupeol acetate exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules and can cause changes in gene expression . It also has the potential to inhibit or activate enzymes . For example, it has been found to inhibit myeloperoxidase (MPO) released from stimulated human neutrophils .

Dosage Effects in Animal Models

In animal models, the effects of Lupeol acetate vary with different dosages. For instance, in a study using male Swiss mice, Lupeol acetate (10, 25, and 50 mg/kg, i.p.) inhibited both the neurogenic and inflammatory phase in the formalin test . More comprehensive studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

Lupeol acetate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lupeol acetate can be synthesized through the esterification of lupeol with acetic acid or acetic anhydride. The reaction typically involves dissolving lupeol in a solvent such as tetrahydrofuran, followed by the addition of acetic acid or acetic anhydride and a catalyst like N-methylmorpholine. The reaction mixture is stirred under nitrogen atmosphere .

Industrial Production Methods: Industrial production of lupeol acetate involves the extraction of lupeol from plant sources, followed by its esterification. The extraction process includes solvent extraction, purification, and crystallization. The esterification process is similar to the laboratory method but scaled up for industrial production .

Types of Reactions:

Oxidation: Lupeol acetate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert lupeol acetate back to lupeol.

Substitution: Lupeol acetate can participate in substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of lupeol acetate.

Reduction: Lupeol.

Substitution: Various substituted derivatives depending on the reagents used

Vergleich Mit ähnlichen Verbindungen

Lupeol: The parent compound of lupeol acetate, known for its similar pharmacological properties but with lower bioavailability.

Lupeol propionate: Another ester derivative with enhanced bioavailability and similar biological activities.

Lupeol isonicotinate: Exhibits better anti-hyperglycemic and anti-dyslipidemic activity compared to lupeol acetate

Uniqueness: Lupeol acetate stands out due to its improved bioavailability and potent anti-inflammatory and anticancer activities. Its ability to stimulate human skin cell proliferation makes it particularly valuable in dermatological applications .

Eigenschaften

CAS-Nummer |

1617-68-1 |

|---|---|

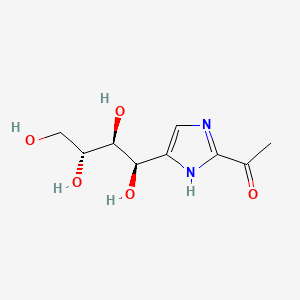

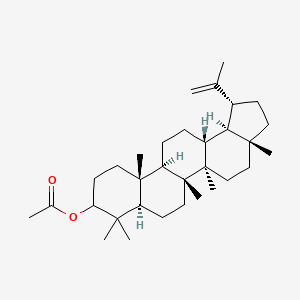

Molekularformel |

C32H52O2 |

Molekulargewicht |

468.8 g/mol |

IUPAC-Name |

[(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-20(2)22-12-15-29(6)18-19-31(8)23(27(22)29)10-11-25-30(7)16-14-26(34-21(3)33)28(4,5)24(30)13-17-32(25,31)9/h22-27H,1,10-19H2,2-9H3/t22?,23?,24?,25?,26?,27?,29-,30+,31-,32-/m1/s1 |

InChI-Schlüssel |

ODSSDTBFHAYYMD-OVDGRWLFSA-N |

Isomerische SMILES |

CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C |

Kanonische SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C |

Aussehen |

Solid powder |

| 1617-68-1 | |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-acetyllupeol 3-acetyllupeol, (3alpha)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lupeol acetate exert its anti-inflammatory effects?

A: Research suggests lupeol acetate may exert its anti-inflammatory effects through multiple pathways. One study demonstrated that lupeol acetate effectively inhibits nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) expression, and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Another study found that lupeol acetate, along with other triterpenes from shea fat, significantly reduced TPA-induced inflammation in mice.

Q2: What are the downstream effects of lupeol acetate on male fertility?

A: Studies in male albino rats indicate that lupeol acetate can significantly reduce testicular sperm count, epididymal sperm count, and sperm motility. This reduction in fertility is attributed to the arrest of spermatogenesis at various stages, with a decline in the production of primary spermatocytes, secondary spermatocytes, and step-19 spermatids. Additionally, lupeol acetate treatment caused a reduction in the size of seminiferous tubules and a depletion in Sertoli cell count and cross-sectional surface area.

Q3: What is the molecular formula and weight of lupeol acetate?

A3: The molecular formula of lupeol acetate is C32H52O2, and its molecular weight is 468.77 g/mol.

Q4: What spectroscopic data is available for lupeol acetate?

A4: Various spectroscopic techniques have been employed to characterize lupeol acetate. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, DEPT, COSY, HSQC, HMBC

- Infrared (IR) Spectroscopy: FTIR

- Mass Spectrometry (MS): GC-MS, ESI-MS, FAB-MS

- Ultraviolet-visible (UV) Spectroscopy:

Q5: Have any computational studies been conducted on lupeol acetate?

A: Yes, molecular docking studies have been performed to assess the potential of lupeol acetate as a cysteine synthase (TcCS) inhibitor in Trypanosoma cruzi. Molecular dynamics simulations were also used to evaluate the stability of the TcCS–lupeol acetate complex.

Q6: What insights did these computational studies provide?

A: Docking analyses suggested lupeol acetate could potentially interact with the active site of TcCS, while molecular dynamics simulations indicated the stability of this interaction over time. These findings highlight the potential of lupeol acetate as a lead compound for developing new drugs for Chagas disease.

Q7: What in vitro models have been used to study the activity of lupeol acetate?

A: Several in vitro models have been employed, including: - Antimicrobial activity: Trichomonas vaginalis strains , Macrophomina phaseolina , Trypanosoma cruzi - Anticancer activity: MCF-7 breast cancer cells - Anti-inflammatory activity: LPS-stimulated RAW 264.7 cells

Q8: Which animal models have been used to evaluate the efficacy of lupeol acetate?

A8: In vivo studies have been conducted using various animal models, including:

- Anti-inflammatory activity: Mice (TPA-induced ear edema, carrageenan-induced paw edema) , rats (CFA-induced arthritis, carrageenan-induced paw edema)

- Antinociceptive activity: Mice (acetic acid-induced writhing, formalin-induced licking)

- Antiarthritic activity: CFA-induced arthritic rats

- Antifertility activity: Male albino rats

- Hepatoprotective activity: Carbon tetrachloride (CCl4)-induced liver damage in rats

Q9: Are there any clinical trials investigating lupeol acetate?

A9: Based on the provided research, there is no mention of clinical trials involving lupeol acetate.

Q10: Which analytical techniques are commonly used for the characterization and quantification of lupeol acetate?

A10: The identification and quantification of lupeol acetate typically involve a combination of techniques, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.